

Comparative Analysis of RTI-113's Abuse Liability Profile Against Other Psychostimulants

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Compound of Interest

Compound Name: RTI-113

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This guide provides a comprehensive comparison of the abuse liability of **RTI-113**, a phenyltropane analog and selective dopamine reuptake inhibitor (DRI), with established psychostimulants: cocaine, methylphenidate, and d-amphetamine. The following analysis is based on preclinical data from various in vivo and in vitro studies, focusing on receptor binding affinities, pharmacokinetics, and behavioral effects in animal models predictive of abuse potential in humans.

Executive Summary

RTI-113 demonstrates a pharmacological profile with similarities to cocaine, primarily acting as a potent inhibitor of the dopamine transporter (DAT). This mechanism is strongly linked to the reinforcing effects and abuse potential of psychostimulants. Preclinical evidence indicates that **RTI-113** has a high abuse liability, comparable to that of cocaine in some models. However, its longer duration of action and potentially slower onset of subjective effects compared to cocaine are characteristics that have been explored for their potential in developing agonist-based therapies for cocaine dependence. In direct comparison, while cocaine and amphetamines exhibit broad activity on monoamine transporters, **RTI-113** shows higher selectivity for the dopamine transporter. Methylphenidate also acts primarily as a dopamine and norepinephrine reuptake inhibitor. The abuse liability of these compounds is closely related to their pharmacokinetic and pharmacodynamic profiles, with faster-acting drugs that produce rapid spikes in synaptic dopamine generally possessing higher reinforcing efficacy.

Data Presentation

The following tables summarize key quantitative data for **RTI-113**, cocaine, methylphenidate, and d-amphetamine, facilitating a direct comparison of their pharmacological and behavioral properties.

Table 1: Monoamine Transporter Binding Affinities (K_i, nM)

Compound	DAT (Dopamine)	SERT (Serotonin)	NET (Norepinephrine)
RTI-113	~1.3 - 4.1	~1890 - 1404	~394 - 419
Cocaine	~200 - 700	~200 - 700	~200 - 700
Methylphenidate	~100	~100,000	~100
d-Amphetamine	~600	~20,000 - 40,000	~70 - 100

Table 2: Pharmacokinetic Properties

Compound	T _{max} (Time to Peak Concentration)	C _{max} (Peak Concentration)	Half-life (t _{1/2})
RTI-113	Data not available	Data not available	Data not available
Cocaine	~0.5 - 2 hours (oral/intranasal)	Varies with dose and route	~1 hour
Methylphenidate (Immediate Release)	~2 hours	Varies with dose	~2 - 3 hours
d-Amphetamine (Immediate Release)	~3 hours	Varies with dose	~9 - 11 hours

Table 3: Behavioral Data from Preclinical Models of Abuse Liability (ED₅₀, mg/kg)

Compound	Self-Administration (Rhesus Monkeys, IV)	Conditioned Place Preference (Rats, IP)	Drug Discrimination (Rats, IP)
RTI-113	~0.01 - 0.056 (reduces cocaine SA)	Data not available	Substitutes for cocaine
Cocaine	~0.01 - 0.1	~5 - 20	~2.3 - 3.5
Methylphenidate	Variable, can maintain SA	~3 - 10	Substitutes for cocaine/amphetamine
d-Amphetamine	Variable, can maintain SA	~0.5 - 1.5	~0.2 - 0.3 (substitutes for cocaine)

Note: ED50 values can vary significantly based on experimental conditions, species, and strain. The data presented are representative values from the literature to illustrate relative potencies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are fundamental to assessing the abuse liability of psychoactive compounds.

Self-Administration

The self-administration paradigm is a gold-standard behavioral assay for assessing the reinforcing effects of a drug, which is a primary indicator of its abuse potential.

- **Subjects:** Nonhuman primates (e.g., rhesus monkeys) or rats are typically used. Animals are surgically implanted with an intravenous catheter for drug delivery.
- **Apparatus:** Subjects are housed in operant conditioning chambers equipped with levers or other response manipulanda.
- **Procedure:**
 - **Acquisition:** Animals are trained to press a lever to receive an infusion of a known reinforcer, such as cocaine. Responding is typically maintained on a fixed-ratio (FR) or

progressive-ratio (PR) schedule of reinforcement.

- Substitution: Once stable responding is established, the training drug is replaced with a test compound (e.g., **RTI-113**) or saline (for extinction). The ability of the test compound to maintain responding above saline levels indicates its reinforcing efficacy.
- Dose-Response Determination: A range of doses of the test compound is evaluated to determine the dose-dependent effects on self-administration. The ED50, or the dose that produces 50% of the maximal response, can be calculated to compare the potency of different drugs.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Data Analysis: The primary dependent measure is the number of drug infusions earned per session. Data are typically analyzed using analysis of variance (ANOVA) to compare responding across different drugs and doses.

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of a drug by pairing its effects with a specific environment.

- Subjects: Rodents (rats or mice) are the most common subjects for CPP studies.
- Apparatus: A multi-compartment chamber is used, with distinct visual and tactile cues in each compartment to make them easily distinguishable.
- Procedure:
 - Pre-Conditioning (Habituation): Animals are allowed to freely explore all compartments of the apparatus to determine any baseline preference for a particular side.
 - Conditioning: This phase consists of several sessions where the administration of the test drug is paired with confinement to one of the compartments. On alternate sessions, the animal receives a vehicle injection and is confined to the other compartment.
 - Post-Conditioning (Test): After the conditioning phase, the animal is placed back in the apparatus with free access to all compartments in a drug-free state. The time spent in the drug-paired compartment is measured.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Data Analysis:** A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.

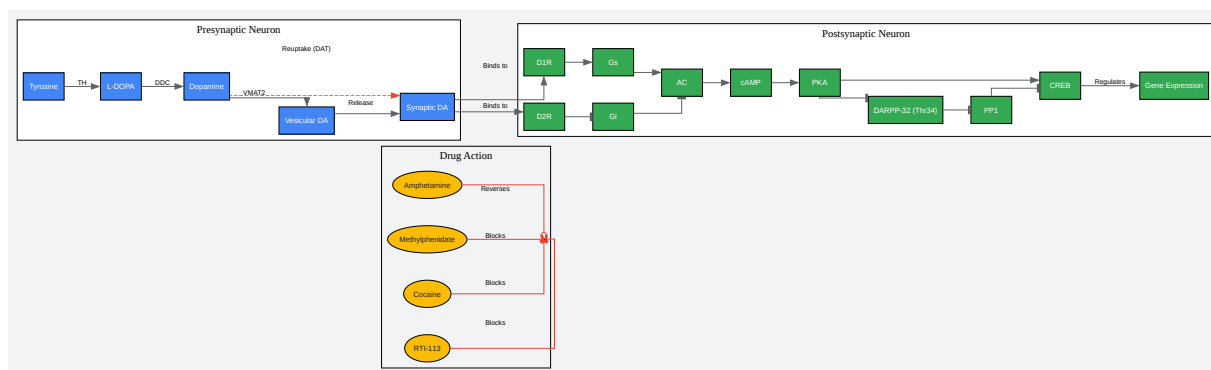
Drug Discrimination

The drug discrimination paradigm is used to assess the subjective effects of a drug and to determine if a novel compound produces similar interoceptive cues as a known drug of abuse.

- **Subjects:** A variety of species can be used, including rats, pigeons, and nonhuman primates.
- **Apparatus:** Standard operant conditioning chambers with two response levers are used.
- **Procedure:**
 - **Training:** Animals are trained to press one lever after receiving an injection of a specific training drug (e.g., cocaine) and a different lever after receiving a vehicle (saline) injection. Correct lever presses are reinforced, typically with food.
 - **Substitution Tests:** Once the animals have learned to reliably discriminate between the drug and vehicle, they are tested with various doses of the training drug to generate a dose-response curve. Subsequently, novel compounds (e.g., **RTI-113**) are administered to see if they substitute for the training drug, meaning the animal presses the drug-appropriate lever.^{[7][8][9]}
- **Data Analysis:** The primary dependent variable is the percentage of responses on the drug-appropriate lever. Full substitution is generally considered to be 80% or more responding on the drug-associated lever. The ED50 for substitution can be calculated to compare the potency of different drugs in producing similar subjective effects.

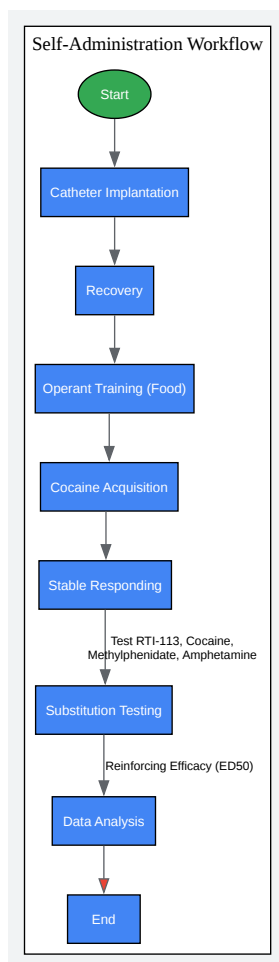
Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of stimulant abuse liability.



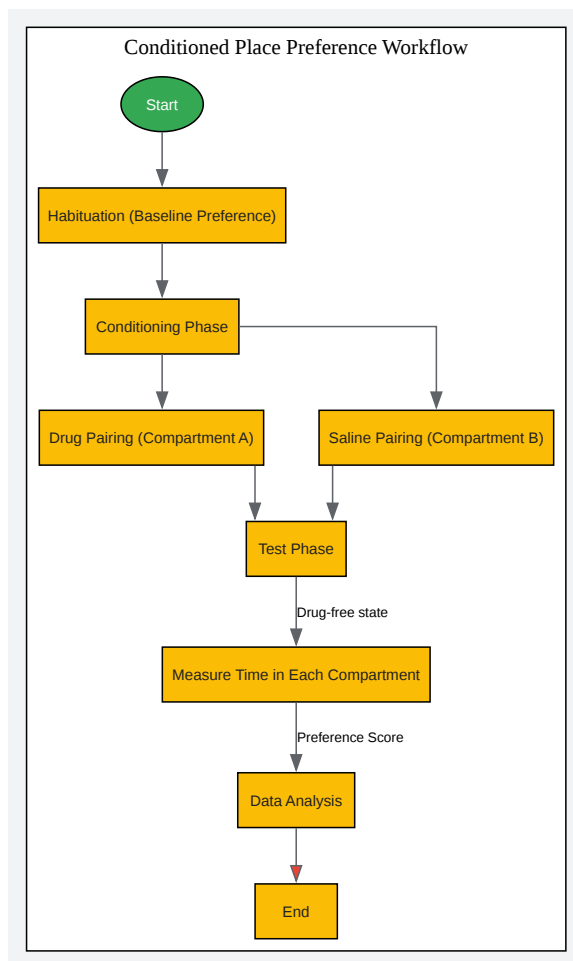
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Caption: Dopaminergic synapse and stimulant mechanisms.



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Caption: Self-administration experimental workflow.



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Caption: Conditioned place preference workflow.

Analysis of Abuse Liability

RTI-113

RTI-113 is a potent and selective dopamine reuptake inhibitor.[7] Its high affinity for the dopamine transporter (DAT) is a key determinant of its abuse liability. In preclinical studies, **RTI-113** consistently demonstrates cocaine-like discriminative stimulus effects, indicating that it produces similar subjective effects to cocaine.[8][9] Furthermore, **RTI-113** maintains self-administration behavior in nonhuman primates, a strong predictor of abuse potential.[2][10] One of the distinguishing features of **RTI-113** is its long duration of action, which is approximately five times longer than that of cocaine.[9] This prolonged action has been a

rationale for investigating its potential as a cocaine agonist therapy. However, the high DAT occupancy required for its reinforcing effects (94-99% at doses maintaining maximum response rates) underscores its significant abuse potential.[2] While equipotent to cocaine in its reinforcing effects, it may maintain lower rates of responding, potentially due to its slower onset of action compared to cocaine.[2]

Cocaine

Cocaine is a non-selective monoamine reuptake inhibitor, blocking the transporters for dopamine, norepinephrine, and serotonin with similar potency. Its abuse liability is primarily attributed to its potent inhibition of DAT in the brain's reward circuitry, leading to a rapid increase in synaptic dopamine.[11] This rapid onset and short duration of action contribute to a cycle of repeated administration to maintain the euphoric effects and avoid withdrawal. In animal models, cocaine reliably induces self-administration, conditioned place preference, and serves as a discriminative stimulus.[5][7][12]

Methylphenidate

Methylphenidate is a dopamine and norepinephrine reuptake inhibitor with a pharmacological profile similar to cocaine. It is widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While effective therapeutically, its abuse potential is a significant concern. Methylphenidate can maintain self-administration and produces cocaine-like discriminative stimulus effects.[3][13] However, its abuse liability is generally considered to be lower than that of cocaine and amphetamine, particularly with oral formulations which result in a slower rate of dopamine transporter blockade compared to intravenous or intranasal routes of administration.[4]

d-Amphetamine

Unlike **RTI-113**, cocaine, and methylphenidate, which primarily act as dopamine reuptake inhibitors, d-amphetamine is a dopamine releaser. It is a substrate for the dopamine transporter and, once inside the presynaptic terminal, it disrupts the vesicular storage of dopamine and reverses the direction of the dopamine transporter, causing a robust efflux of dopamine into the synapse.[8][11][14][15][16] This mechanism of action results in a more pronounced and sustained increase in synaptic dopamine compared to reuptake inhibitors. d-Amphetamine has a high abuse liability, readily maintaining self-administration and producing robust conditioned

place preference.[17][18] It also fully substitutes for the discriminative stimulus effects of cocaine.[7]

Conclusion

RTI-113 exhibits a high abuse liability that is comparable to cocaine, driven by its potent and selective inhibition of the dopamine transporter. While its longer duration of action has been considered a potentially favorable characteristic for agonist therapy development, its potent reinforcing effects remain a significant hurdle. In comparison to cocaine and d-amphetamine, **RTI-113**'s selectivity for the dopamine transporter distinguishes its pharmacological profile. Methylphenidate, while also a dopamine reuptake inhibitor, generally demonstrates a lower abuse potential than cocaine and amphetamine, largely influenced by its formulation and route of administration. The abuse liability of all these stimulants is intricately linked to their ability to elevate synaptic dopamine levels in the brain's reward pathways. The rate of this increase and the duration of the effect are critical factors in determining their reinforcing efficacy and, consequently, their potential for abuse. Further research is necessary to fully elucidate the therapeutic potential of long-acting dopamine reuptake inhibitors like **RTI-113** while mitigating their inherent abuse liability.

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